N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide
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Overview
Description
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide typically involves the reaction of 4-methoxy-2-phenylquinoline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Scientific Research Applications
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and receptors involved in cell signaling pathways, leading to modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-phenylquinoline: A precursor in the synthesis of N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide.
2-phenylacetamide: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring with a phenylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential anti-cancer and anti-inflammatory activities further highlight its uniqueness compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVGVBQJTFWROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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